Evidence 1: Distinct Molecular Weight and LogP Compared to Non-ethylated Analog
Compared to its closest structural analog, 2-(4-methylpiperazin-1-yl)ethanamine (CAS 934-98-5), the target compound (CAS 40172-12-1) exhibits a 19.6% higher molecular weight (171.28 vs. 143.23 g/mol) and a substantially higher calculated LogP (-0.16 to 0 vs. -0.9), indicating significantly increased lipophilicity . This difference arises solely from the N-ethyl substitution on the terminal amine [1].
| Evidence Dimension | Molecular Weight and Calculated Lipophilicity |
|---|---|
| Target Compound Data | MW: 171.28 g/mol; LogP: -0.16 to 0 |
| Comparator Or Baseline | 2-(4-methylpiperazin-1-yl)ethanamine (CAS 934-98-5); MW: 143.23 g/mol; LogP: -0.9 |
| Quantified Difference | MW increase: +28.05 g/mol (+19.6%); LogP increase: +0.74 to +0.9 units |
| Conditions | Calculated values from PubChem and vendor databases (e.g., Leyan). |
Why This Matters
The enhanced lipophilicity directly influences membrane permeability, solubility, and ADME properties, making the target compound more suitable for designing central nervous system (CNS)-penetrant or cell-permeable molecules.
- [1] PubChem. 2-(4-methylpiperazin-1-yl)ethanamine (CAS 934-98-5). Compound Summary. Accessed 2026. View Source
